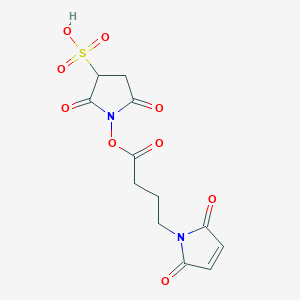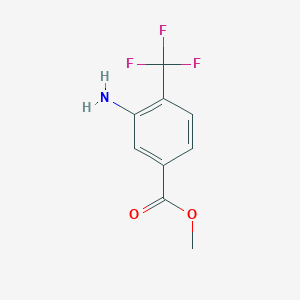
Benzyl 2-oxopyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Benzyl 2-oxopyrrolidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-2-pyrrolidinone, is a compound that has been studied for its potential biological activity Compounds with a similar pyrrolidine structure have been tested as inhibitors of poly(adp-ribose) polymerase-1 and -2 (parp-1,-2), enzymes involved in the dna damage repair process .
Mode of Action
It is suggested that the pyrrolidine ring in the compound may interact with its targets by introducing different aromatic rings . This interaction could potentially lead to changes in the function of the target enzymes, affecting their role in DNA damage repair .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect the dna damage repair process .
Result of Action
Given its potential role as an inhibitor of parp-1 and -2, it can be inferred that the compound may have an impact on the dna damage repair process .
Biochemical Analysis
Biochemical Properties
Benzyl 2-oxopyrrolidine-1-carboxylate has been found to interact with enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), which are involved in the DNA damage repair process . The nature of these interactions involves the functionalization of the pyrrolidine nitrogen by introducing different aromatic rings .
Cellular Effects
It has been found to exhibit good histone deacetylase (HDAC) activity, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its observed HDAC activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-oxopyrrolidine-1-carboxylic acid under specific conditions. For instance, a solution of this compound in tetrahydrofuran (THF) can be reacted with pentyl magnesium bromide at -78°C. After stirring for an hour, the reaction is quenched by adding brine at 0°C, followed by extraction with an organic solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Benzyl 2-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of various materials and chemicals.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Benzyl 2-oxopyrrolidine-1-carboxylate include:
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique benzyl substituent at the nitrogen atom of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
benzyl 2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZKGUWEAXMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448847 | |
| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-80-5 | |
| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)







![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
